3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a fluorinated organic compound featuring a thiophene (thienyl) ring and a trifluoroacetyl-protected amino group on a propanamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or bioactive molecule development.
Properties
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)8(16)14-5(4-7(13)15)6-2-1-3-17-6/h1-3,5H,4H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKVTSMCIQFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203635 | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861209-46-3 | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861209-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be introduced through a reaction involving thiophene and an appropriate halogenated compound.
Introduction of the Trifluoroacetyl Group: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.
Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: The trifluoroacetyl group may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide may be used as a building block for the synthesis of more complex molecules.
Biology
The compound could be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as drug candidates.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to a biological response. The trifluoroacetyl group may play a role in enhancing the compound’s binding affinity or stability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variation on the Aromatic Ring
3-(4-Chlorophenyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanamide
- Structure : Replaces the thienyl group with a 4-chlorophenyl ring.
- Molecular Weight : 294.66 g/mol (C₁₁H₁₀ClF₃N₂O₂) .
- The absence of sulfur in the aromatic ring reduces π-π stacking interactions, which may influence binding affinity in biological systems.
- Applications : Marketed as a laboratory intermediate (CAS: 439110-82-4), suggesting utility in synthesizing more complex fluorinated molecules .
3-(5-Bromo-2-Thienyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanoic Acid
- Structure : Features a bromine substituent on the thienyl ring and a terminal carboxylic acid instead of an amide.
- Molecular Weight: Not explicitly stated, but estimated to be higher than the target compound due to bromine (Br: ~80 g/mol).
- Key Differences :
Backbone and Functional Group Modifications
3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
- Structure: Replaces the trifluoroacetyl-amido group with a methylamino and hydroxyl group.
- Loss of trifluoroacetyl protection reduces steric hindrance, possibly enhancing metabolic instability .
- Applications : Listed as a controlled impurity in pharmaceutical formulations, indicating relevance in quality control .
2-[(3-Fluorophenyl)amino]propanamide
- Structure : Substitutes the thienyl ring with a 3-fluorophenyl group and lacks the trifluoroacetyl moiety.
- Molecular Weight : 182.19 g/mol (C₉H₁₁FN₂O).
- Key Differences :
Data Table: Structural and Functional Comparisons
Biological Activity
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7F3NO3S
- Molecular Weight : 266.2175 g/mol
- InChI : InChI=1/C9H8F3NO3S/c10-9(12)8(14)7-6-4-2-1-3-5-11/h1-6H,7H2,(H,12,14) .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienyl compounds have shown activity against various bacterial strains and fungi. The presence of the trifluoroacetyl group enhances the lipophilicity of the compound, which may contribute to its membrane permeability and subsequent antimicrobial efficacy.
Anticancer Properties
Research has demonstrated that thienyl derivatives can inhibit cancer cell proliferation. For example, studies involving related compounds have revealed their ability to induce apoptosis in various cancer cell lines such as HT-29 and TK-10. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of thienyl derivatives on HT-29 colon cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
- Mechanistic investigations showed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens.
- The study suggested that the trifluoroacetyl moiety plays a crucial role in enhancing the antibacterial activity by increasing membrane permeability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thienyl Group : Provides aromaticity and potential interactions with biological targets.
- Trifluoroacetyl Group : Enhances lipophilicity and may facilitate better binding to target sites.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide?
- Methodological Answer :
- Step 1 : Start with the coupling of 2-thienylacetic acid with an appropriately protected amine (e.g., tert-butoxycarbonyl, Boc) to form the propanamide backbone.
- Step 2 : Introduce the trifluoroacetyl group via acylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions.
- Step 3 : Deprotect the Boc group using HCl/dioxane or TFA, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
- Key Reference : Similar synthesis protocols for trifluoroacetyl-propanamide derivatives are detailed in studies involving GP2/GP3 methodologies for amine protection and acylation .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the thienyl ring (δ 6.8–7.5 ppm), amide NH (δ 8.0–8.5 ppm), and trifluoroacetyl CF₃ (δ 120–125 ppm in ¹³C NMR).
- ¹³C NMR : Confirm the carbonyl groups (amide C=O at ~170 ppm; trifluoroacetyl C=O at ~160 ppm).
- Infrared Spectroscopy (IR) : Look for N-H stretching (3300 cm⁻¹), C=O stretches (amide I band at 1650 cm⁻¹; trifluoroacetyl C=O at 1720 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 294.66 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂); limited solubility in water.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to study its enzyme inhibitory activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sensitivity to trifluoroacetyl groups (e.g., proteases, acetyltransferases).
- Assay Design :
- Use fluorescence-based assays (e.g., plasmin inhibition with fluorogenic substrates).
- Perform kinetic studies (IC₅₀, Kᵢ) under varied pH and temperature conditions.
- Reference : Structural analogs with trifluoroacetyl groups have demonstrated activity against plasmin and cholinesterases .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Methodological Answer :
- Factor Analysis :
- Purity : Verify compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Control for buffer composition (e.g., ionic strength, co-solvents).
- Structural Confirmation : Re-examine NMR data to rule out regioisomeric impurities.
- Case Study : Discrepancies in enzyme inhibition may arise from differences in stereochemistry or substituent placement on the thienyl ring .
Q. What computational approaches are effective for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., plasmin’s S1 pocket).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites on the trifluoroacetyl group.
- Validation : Correlate computational results with experimental IC₅₀ values from kinetic assays .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
